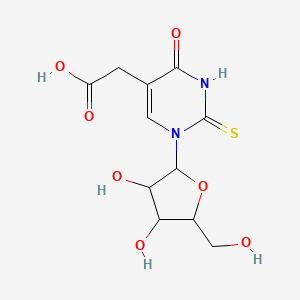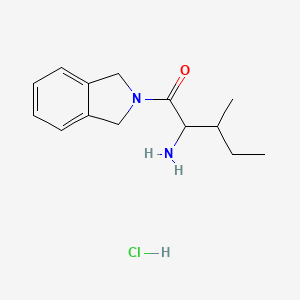
Asn-Val
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a metabolite and plays a significant role in various biological processes. It has the molecular formula C9H17N3O4 and is known for its stability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Val typically involves the coupling of L-asparagine and L-valine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as HATU/DIPEA or DIC/HOAt to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases or peptidases to catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Asn-Val can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the dipeptide.
Reduction: Reduction reactions can convert oxidized forms back to their original state.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH to ensure the stability of the dipeptide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized asparagine or valine derivatives, while substitution reactions can introduce new functional groups into the dipeptide structure .
Wissenschaftliche Forschungsanwendungen
Asn-Val has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Asn-Val involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is mediated through the activation of the Nrf2/Keap1-p38MAPK/PI3K-MafK signaling pathway. This leads to the upregulation of downstream antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase . These enzymes help in reducing oxidative stress and protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Asn-Gly: A dipeptide formed from L-asparagine and glycine.
Val-Gly: A dipeptide formed from L-valine and glycine.
Uniqueness of Asn-Val
This compound is unique due to its specific combination of L-asparagine and L-valine, which imparts distinct biochemical properties. Its stability and role as a metabolite make it particularly valuable in research and industrial applications. Additionally, its antioxidant properties and involvement in key signaling pathways highlight its potential therapeutic benefits .
Eigenschaften
Molekularformel |
C9H17N3O4 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16) |
InChI-Schlüssel |
KWBQPGIYEZKDEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B12102573.png)










![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12102639.png)

